1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol is a heterocyclic compound featuring a triazole ring fused to a pyridine ring, with an ethanol group attached at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol can be synthesized through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method yields the target compound efficiently . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods: Industrial production of this compound typically involves scalable and eco-friendly methods. The microwave-mediated synthesis mentioned above is particularly suitable for industrial applications due to its efficiency and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, alcohols, amines, and ketones .
Scientific Research Applications
1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and receptor binding.
Medicine: It has potential as an anticancer agent, particularly in targeting CDK2/cyclin A2.
Mechanism of Action
The mechanism of action of 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound also affects various signaling pathways, including the ERK signaling pathway, which is crucial for cell proliferation and survival .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with anticancer properties.
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its applications in medicinal chemistry and as a scaffold for drug design.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone: A novel ring system with potential antiproliferative activities.
Uniqueness: 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol is unique due to its specific structural features and its ability to target multiple biological pathways. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research further distinguish it from similar compounds .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1-(triazolo[1,5-a]pyridin-7-yl)ethanol |
InChI |
InChI=1S/C8H9N3O/c1-6(12)8-4-2-3-7-5-9-10-11(7)8/h2-6,12H,1H3 |
InChI Key |
OFARTHAJSJAAFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CN=NN21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.